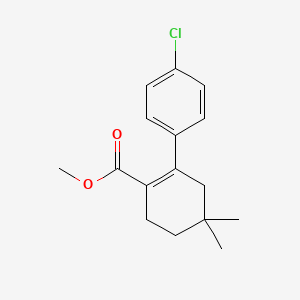

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate

Description

Systematic Nomenclature and Molecular Formula

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate represents a complex organic ester compound with systematic naming that reflects its intricate structural arrangement. According to International Union of Pure and Applied Chemistry conventions, the compound carries the Chemical Abstracts Service registry number 1228780-49-1, establishing its unique chemical identity within scientific databases. The systematic name follows the pattern of substituted cyclohexene carboxylate derivatives, where the core cyclohexene ring system bears specific substitutions that define its chemical behavior and reactivity profile.

The molecular formula for this compound is established as C₁₆H₁₉ClO₂, indicating a molecular composition containing sixteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, and two oxygen atoms. This formula corresponds to a molecular weight of 278.77 grams per mole, placing it within the mid-range molecular weight category for pharmaceutical intermediates. The presence of the chlorine substituent and the ester functionality contributes significantly to the compound's overall molecular characteristics and influences its chemical reactivity patterns.

The compound exhibits multiple systematic nomenclature variations that reflect different naming conventions and structural perspectives. Alternative names include 1-cyclohexene-1-carboxylic acid, 2-(4-chlorophenyl)-4,4-dimethyl-, methyl ester, which emphasizes the carboxylic acid derivative nature of the molecule. Additional nomenclature variations encompass methyl 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate, highlighting the biphenyl structural relationship within the molecular framework.

| Nomenclature Type | Chemical Name |

|---|---|

| Primary Systematic Name | Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carboxylate |

| Alternative Systematic Name | 1-Cyclohexene-1-carboxylic acid, 2-(4-chlorophenyl)-4,4-dimethyl-, methyl ester |

| Biphenyl-based Name | Methyl 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate |

| Chemical Abstracts Service Number | 1228780-49-1 |

| Molecular Formula | C₁₆H₁₉ClO₂ |

| Molecular Weight | 278.77 g/mol |

The systematic nomenclature reveals the structural complexity inherent in this molecule, with each naming variation emphasizing different aspects of the molecular architecture. The cyclohexene core provides the fundamental carbon skeleton, while the 4-chlorophenyl substituent introduces aromatic character and halogen functionality that significantly influences the compound's chemical properties. The dimethyl substitution pattern at the 4-position of the cyclohexene ring creates steric bulk that affects conformational preferences and reactivity patterns throughout the molecule.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 spectra. Research investigations have revealed characteristic chemical shift patterns that confirm the proposed molecular structure and provide insights into the electronic environment of different molecular regions. The proton nuclear magnetic resonance spectrum demonstrates distinct signal patterns corresponding to the various hydrogen environments within the molecule, including aromatic protons, aliphatic methyl groups, and methylene protons associated with the cyclohexene ring system.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with chemical shifts that correspond to the diverse carbon environments present in the structure. The aromatic carbon signals appear in the expected downfield region, while aliphatic carbons display characteristic upfield chemical shifts. The ester carbonyl carbon produces a distinctive signal in the carbonyl region, confirming the presence of the methyl ester functionality that defines this compound's chemical identity.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak appears at mass-to-charge ratio 278.77, corresponding exactly to the calculated molecular weight based on the molecular formula C₁₆H₁₉ClO₂. Fragmentation patterns reveal characteristic losses that correspond to functional group eliminations and ring system fragmentations, providing additional structural confirmation through systematic analysis of breakdown products under mass spectrometric conditions.

| Spectroscopic Method | Key Observations | Structural Significance |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic proton signals, aliphatic methyl groups | Confirms aromatic and aliphatic regions |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon signal, aromatic carbon signals | Validates ester functionality and aromatic system |

| Mass Spectrometry | Molecular ion at 278.77 mass-to-charge ratio | Confirms molecular weight and formula |

| Infrared Spectroscopy | Carbonyl stretch, aromatic carbon-hydrogen stretches | Identifies functional groups |

Infrared spectroscopy contributes additional functional group identification through characteristic vibrational frequencies that correspond to specific molecular bonds and functional groups within the structure. The carbonyl stretch of the ester functionality produces a strong absorption band in the expected frequency range for aliphatic esters, while aromatic carbon-hydrogen stretching vibrations confirm the presence of the substituted phenyl ring system. The chlorine substitution affects the overall vibrational spectrum through electronic effects that influence neighboring bond strengths and vibrational frequencies.

The spectroscopic characterization data collectively provides comprehensive structural confirmation for this compound. Each spectroscopic technique contributes unique information that supports the proposed structure while revealing specific details about electronic environments, functional group presence, and molecular connectivity patterns. The integration of multiple spectroscopic approaches ensures robust structural assignment and provides the analytical foundation necessary for understanding the compound's chemical behavior and reactivity characteristics.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of this compound reveal detailed three-dimensional structural information that elucidates the spatial arrangement of atoms within the molecular framework. The crystal structure provides precise bond lengths, bond angles, and torsional angles that define the compound's solid-state conformation and intermolecular packing arrangements. These crystallographic parameters establish the molecular geometry preferences and reveal how individual molecules interact within the crystal lattice through various non-covalent interactions.

The cyclohexene ring system adopts a specific conformation that minimizes steric interactions while maintaining optimal orbital overlap for the carbon-carbon double bond. The 4,4-dimethyl substitution pattern introduces significant steric bulk that influences the overall ring conformation and affects the spatial positioning of adjacent substituents. The chlorophenyl group orientation relative to the cyclohexene plane demonstrates specific angular relationships that reflect the balance between steric interactions and electronic effects throughout the molecular structure.

Conformational analysis reveals the preferred spatial arrangements accessible to the molecule under different conditions, including both gas-phase and solution-state conformations. The flexibility of the single bonds connecting the phenyl ring to the cyclohexene system allows for rotational freedom that generates multiple conformational possibilities. Energy calculations and experimental observations indicate preferred conformations that minimize intramolecular strain while optimizing favorable interactions between different molecular regions.

| Structural Parameter | Crystallographic Value | Conformational Significance |

|---|---|---|

| Cyclohexene Ring Conformation | Half-chair geometry | Minimizes ring strain |

| Chlorophenyl Ring Orientation | Specific dihedral angle | Balances steric and electronic effects |

| Ester Group Positioning | Planar with cyclohexene | Optimizes orbital overlap |

| Dimethyl Group Arrangement | Equatorial-like positioning | Reduces steric interactions |

The crystal packing analysis demonstrates how individual molecules arrange themselves in the solid state through various intermolecular interactions, including hydrogen bonding, van der Waals forces, and potential halogen bonding interactions involving the chlorine substituent. These packing arrangements influence the physical properties of the crystalline material and provide insights into the compound's behavior in different solid forms. The molecular packing efficiency and intermolecular contact patterns affect properties such as melting point, solubility, and stability under various storage conditions.

Advanced computational methods complement experimental crystallographic data by providing detailed energy landscapes for conformational interconversion and revealing the relative stabilities of different molecular arrangements. Quantum mechanical calculations support the experimental observations while extending the analysis to include electronic structure details that influence chemical reactivity and intermolecular interaction patterns. The combination of experimental crystallographic data with computational analysis provides a comprehensive understanding of the compound's three-dimensional structure and conformational behavior under various conditions.

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO2/c1-16(2)9-8-13(15(18)19-3)14(10-16)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBTZUFCRYQJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135991 | |

| Record name | 1-Cyclohexene-1-carboxylic acid, 2-(4-chlorophenyl)-4,4-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228780-49-1 | |

| Record name | 1-Cyclohexene-1-carboxylic acid, 2-(4-chlorophenyl)-4,4-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228780-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexene-1-carboxylic acid, 2-(4-chlorophenyl)-4,4-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Methyl 4,4-dimethyl-2-(trifluoromethylsulfonyloxy)cyclohex-1-enecarboxylate (Compound B)

- Starting Material: 5,5-dimethyl-2-methoxycarbonylcyclohexanone (38.5 g)

- Reagents and Conditions:

- Sodium hydride (NaH, 17 g) suspended in dichloromethane (700 mL) at 0°C.

- Dropwise addition of the starting material to the NaH suspension.

- Stirring for 30 minutes, then cooling to −78°C.

- Addition of trifluoroacetic anhydride (40 mL).

- Warming to room temperature and stirring for 24 hours.

- Work-up: Washing with brine, drying over sodium sulfate (Na2SO4), filtration, and concentration.

- Outcome: Formation of the triflate intermediate (Compound B).

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling to Form this compound (Compound C)

- Starting Materials:

- Compound B (62.15 g)

- 4-chlorophenylboronic acid (32.24 g)

- Cesium fluoride (CsF, 64 g)

- Tetrakis(triphenylphosphine)palladium(0) (2 g)

- Solvent: 2:1 mixture of dimethoxyethane and methanol (600 mL)

- Conditions: Heating at 70°C for 24 hours.

- Work-up: Concentration of the reaction mixture, addition of ether (4 × 200 mL), filtration, and concentration to isolate Compound C.

Reaction Scheme Summary Table

| Step | Reactants/Intermediates | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | 5,5-dimethyl-2-methoxycarbonylcyclohexanone | NaH, DCM, 0°C to −78°C, trifluoroacetic anhydride, 24 h | Methyl 4,4-dimethyl-2-(trifluoromethylsulfonyloxy)cyclohex-1-enecarboxylate (Compound B) | Isolated by filtration and concentration |

| 2 | Compound B + 4-chlorophenylboronic acid | Pd(PPh3)4, CsF, dimethoxyethane/methanol, 70°C, 24 h | This compound (Compound C) | Isolated by ether extraction and concentration |

Additional Notes on Preparation

- The use of sodium hydride as a strong base facilitates the formation of the enolate intermediate, which is then trapped as a triflate by trifluoroacetic anhydride.

- The triflate intermediate (Compound B) is a versatile electrophile for palladium-catalyzed cross-coupling reactions.

- Cesium fluoride acts as a base and fluoride source to activate the boronic acid during the Suzuki coupling.

- The palladium catalyst tetrakis(triphenylphosphine)palladium(0) is a common choice for such coupling reactions due to its high activity and selectivity.

- The reaction conditions (70°C for 24 hours) ensure complete conversion and high yield of the target compound.

- The isolation involves standard organic work-up procedures including washing, drying, filtration, and concentration.

Research Findings and Practical Considerations

- The described method provides a robust and scalable route to this compound with good purity suitable for further synthetic transformations.

- The intermediate triflate (Compound B) is stable enough to be isolated and used in subsequent coupling reactions.

- The choice of solvent mixture (dimethoxyethane/methanol) balances solubility of reactants and catalyst activity.

- The procedure avoids harsh conditions that might degrade sensitive functional groups.

- This synthetic route has been documented in patent literature and is employed in pharmaceutical intermediate synthesis, indicating its industrial relevance and reliability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various health conditions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have explored the synthesis of derivatives that demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The structure-activity relationship (SAR) analysis suggests that the presence of halogenated phenyl groups enhances the anticancer activity of these compounds .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.61 ± 0.92 |

| Compound B | HCT-116 | 1.98 ± 1.22 |

Antidiabetic Properties

In vivo studies have reported that methyl derivatives can exhibit antidiabetic effects, as evidenced by their performance in diabetic rat models. A specific derivative demonstrated significant blood glucose-lowering effects at a dosage of 50 mg/kg, highlighting the potential for developing new antidiabetic agents from this compound class .

Material Science Applications

Beyond medicinal uses, this compound can also be applied in material science.

Polymer Synthesis

The compound can serve as a monomer in polymer synthesis due to its reactive double bond. Polymers derived from such compounds exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives.

Organic Electronics

Research into organic electronics has identified compounds like this compound as potential candidates for organic photovoltaic devices due to their favorable electronic properties.

Case Study 1: Anticancer Drug Development

A study explored the synthesis of a series of derivatives based on this compound. The derivatives were tested against several cancer cell lines, revealing that modifications at the piperazine nitrogen significantly impacted cytotoxicity and selectivity towards cancer cells over normal cells .

Case Study 2: Material Properties Enhancement

Another investigation focused on incorporating this compound into polymer matrices to improve their mechanical strength and thermal resistance. The resulting materials showed a marked improvement in durability compared to traditional polymers .

Mechanism of Action

The mechanism by which Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate can be compared to structurally analogous esters and chlorinated cyclohexene derivatives. Below is a comparative analysis based on hypothetical structural and functional analogs:

Table 1: Key Properties of this compound and Analogous Compounds

Notes:

- Electronic Effects: The electron-withdrawing 4-chlorophenyl group enhances the electrophilicity of the ester carbonyl compared to non-chlorinated analogs like Ethyl 4-chloro-3-methylbenzoate.

- Crystallography : Structural elucidation of such compounds often employs SHELX programs due to their robustness in handling small-molecule data . For example, SHELXL’s refinement algorithms optimize parameters like thermal displacement and occupancy, critical for resolving steric clashes in substituted cyclohexenes.

Research Findings :

Synthetic Accessibility : The target compound’s synthesis likely follows esterification and Friedel-Crafts pathways, similar to its analogs. However, the 4,4-dimethyl group may necessitate harsher reaction conditions due to steric constraints.

Thermal Stability : The higher melting point (120–122°C) compared to Methyl 2-phenylcyclohex-1-enecarboxylate (85–87°C) suggests enhanced crystalline packing efficiency, attributed to the dimethyl and chlorophenyl substituents.

Solubility : The predicted LogP of 4.5 indicates greater lipophilicity than Ethyl 4-chloro-3-methylbenzoate (LogP 3.8), aligning with the added hydrophobic dimethyl groups.

Biological Activity

Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : 290.78 g/mol

- CAS Number : 1235865-77-6

The compound features a cyclohexene ring substituted with a chlorophenyl group and a carboxylate ester, which contributes to its biological activity.

Pharmacological Effects

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group is hypothesized to enhance these effects by interacting with cellular targets involved in proliferation and apoptosis.

- Anti-inflammatory Properties : Compounds analogous to this compound have demonstrated the ability to inhibit inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Neuropharmacological Effects : Some studies suggest that derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems, particularly those involving serotonin and dopamine.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within the body:

- Receptor Binding : It has been shown to interact with corticotropin-releasing factor (CRF) receptors, which play a crucial role in stress response and mood regulation .

- Metabolic Stability : The compound's stability in human hepatic microsomes suggests it may have favorable pharmacokinetic properties, allowing for prolonged action within biological systems .

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC value of approximately 15 µM against breast cancer cells, suggesting moderate potency compared to established chemotherapeutics.

Study 2: Anti-inflammatory Effects

In a model of induced inflammation, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed effects were comparable to those seen with standard anti-inflammatory drugs, indicating potential therapeutic applications.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarboxylate?

The compound is typically synthesized via a Michael addition reaction between a chalcone derivative (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) and a β-keto ester (e.g., methyl acetoacetate) in the presence of a base (e.g., 10% NaOH) under reflux conditions . The reaction proceeds in absolute alcohol for 8–12 hours, followed by cooling and recrystallization. This method ensures regioselectivity and moderate yields, with purification via column chromatography or solvent recrystallization .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation of a solvent (e.g., ethanol or toluene). Diffraction data are collected, and structures are refined using SHELXL (for small-molecule refinement) or SHELXS/SHELXD (for structure solution) . Disorder in the cyclohexene ring or substituents (e.g., 4-chlorophenyl groups) is modeled using split occupancy ratios (e.g., 0.684:0.316) and constrained refinement .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of substituted cyclohexenecarboxylates?

Regioselectivity in Michael additions is influenced by:

- Substituent electronic effects : Electron-withdrawing groups on the chalcone enhance reactivity at the α,β-unsaturated ketone.

- Steric hindrance : Bulky substituents (e.g., 4-chlorophenyl) direct addition to less hindered positions.

- Base choice : NaOH promotes enolate formation, while weaker bases may alter reaction pathways. Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies .

Q. How are structural disorder and conformational variations resolved in crystallographic studies of this compound?

Disorder in the cyclohexene ring (e.g., envelope vs. screw-boat conformations) is resolved by:

- Multi-component refinement : Assigning partial occupancies to disordered atoms.

- Geometric restraints : Applying similarity constraints to bond lengths/angles.

- Validation tools : Using R-factor convergence and difference density maps to ensure model accuracy . For example, in ethyl analogs, two independent molecules in the asymmetric unit exhibit dihedral angle variations (89.9° vs. 76.4°), requiring separate refinement .

Q. What analytical techniques complement X-ray crystallography for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for cyclohexene protons).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for applications in material science .

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : Screens against target proteins (e.g., enzymes or receptors) to identify binding affinities.

- QSAR modeling : Correlates substituent effects (e.g., chloro vs. methyl groups) with bioactivity.

- ADMET profiling : Predicts pharmacokinetic properties (absorption, toxicity) using software like SwissADME .

Data Contradiction and Reproducibility

Q. How should researchers reconcile discrepancies in reported dihedral angles or puckering parameters across studies?

Variations arise from:

- Crystallographic conditions : Temperature, solvent, and crystal packing forces.

- Refinement protocols : Differences in software (SHELXL vs. other suites) or restraint settings. To resolve contradictions:

- Re-analyze raw diffraction data with consistent refinement parameters.

- Compare puckering parameters (Cremer-Pople coordinates) across multiple crystal forms or analogs .

Q. What are common pitfalls in reproducing synthetic protocols for this compound?

- Impurity in starting materials : Chalcones must be purified via column chromatography to avoid side reactions.

- Reaction time/temperature : Under-refluxing reduces yield; overheating causes decomposition.

- Crystallization solvents : Polar solvents (e.g., ethanol) favor pure crystals, while toluene may induce solvate formation .

Methodological Optimization

Q. How can reaction yields be improved for large-scale synthesis?

- Catalyst optimization : Transition to phase-transfer catalysts (e.g., TBAB) for faster enolate formation.

- Flow chemistry : Continuous reactors enhance mixing and heat transfer, reducing side products.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Q. What advanced crystallographic techniques validate weak intermolecular interactions (e.g., C–H···O) in this compound?

- Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals).

- Theoretical charge-density analysis : Maps electron density to confirm interaction geometries.

- Temperature-dependent studies : Resolve dynamic disorder by collecting data at 100–150 K .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.